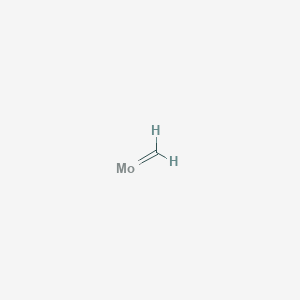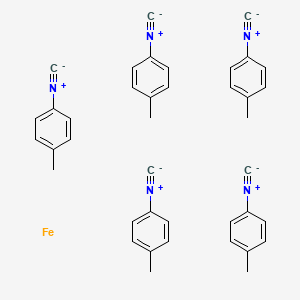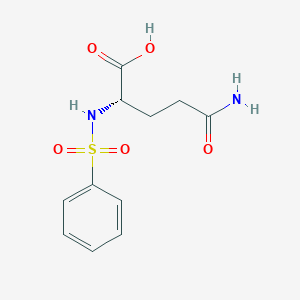
N'-methoxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methoxyethanimidamide is a chemical compound with the molecular formula C₃H₈N₂O. It is an amide derivative, characterized by the presence of a methoxy group attached to the ethanimidamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-methoxyethanimidamide typically involves the reaction of methoxyamine with an appropriate acylating agent. One common method is the methylation of acetohydroxamic acid with dimethyl sulfate in water, followed by the preparation of N-methoxy acetamide . The reaction conditions often require careful control of pH using sodium bicarbonate and sodium hydroxide to maintain a pH of 7-9 .
Industrial Production Methods
Industrial production methods for N’-methoxyethanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-Methoxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-Methoxyethanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the production of polymers, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of N’-methoxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with two methyl groups instead of a methoxy group.
Methoxyamine: Lacks the ethanimidamide structure but contains the methoxy functional group.
Acetamide: A simpler amide without the methoxy substitution.
Propiedades
Número CAS |
133382-85-1 |
|---|---|
Fórmula molecular |
C3H8N2O |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
N'-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O/c1-3(4)5-6-2/h1-2H3,(H2,4,5) |
Clave InChI |
WMWMBQUGRILRBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)



![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
